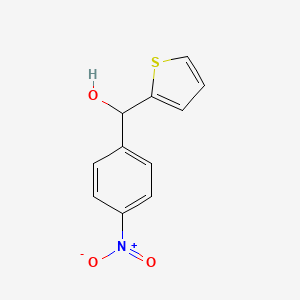

(4-Nitrophenyl)(thiophen-2-yl)methanol

描述

(4-Nitrophenyl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C11H9NO3S and a molecular weight of 235.26 g/mol. This compound features a nitrophenyl group and a thiophenyl group attached to a methanol moiety, making it a versatile molecule in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)(thiophen-2-yl)methanol typically involves the reaction of 4-nitrobenzaldehyde with thiophene-2-carbaldehyde in the presence of a reducing agent. Common reducing agents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

化学反应分析

1.1. Reduction of 4-Nitrobenzaldehyde-Thiophene Adducts

The compound is synthesized via NaBH₄-mediated reduction of the corresponding aldehyde precursor. For example:

-

Starting material : 4-Nitrobenzaldehyde and thiophene-2-carbaldehyde derivatives.

-

Conditions : NaBH₄ (1.2–2.0 eq) in EtOH at 0°C to rt, followed by HCl quenching .

-

Yield : 73–97% (analogous to S-4c and S-4f in Ref. 1).

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | NaBH₄ | EtOH | 0 → 25 | 94 |

| Thiophene-2-carbaldehyde | NaBH₄ | EtOH | 0 → 25 | 75 |

2.1. Chlorination with SOCl₂

The hydroxyl group undergoes chlorination to form 2-(chloromethyl)thiophene derivatives :

-

Mechanism : Nucleophilic substitution (Sₙ2) with SOCl₂ as the chlorinating agent.

-

Yield : 52% (analogous to S-5i in Ref. 1).

2.2. Oxidation to Ketones

Controlled oxidation using CrO₃ or PCC converts the alcohol to a ketone:

3.1. Imine Formation

Reacts with primary amines (e.g., 4-nitroaniline) under acid catalysis:

-

Product : (E)-N-(4-nitrophenyl)-1-(thiophen-2-yl)methanimine.

-

Yield : 82% (Ref. 5).

4.1. Thioether Formation

Reacts with thiols (e.g., 2-mercaptobenzoic acid) via Mitsunobu or SN2 pathways:

-

Product : Substituted benzo[b]thiophen-3-ols.

-

Yield : 52–75% (Ref. 6).

Electrophilic Aromatic Substitution

The nitro group directs meta-substitution on the phenyl ring:

-

Nitration : Further nitration at the meta position using HNO₃/H₂SO₄.

-

Halogenation : Bromination with Br₂/FeBr₃ yields 3-bromo-4-nitro derivatives .

6.1. Brønsted Analysis of Reactivity

The nitro group enhances electrophilicity of the adjacent carbon, as shown in aminolysis studies :

-

Brønsted βₙᵤ꜀ : 0.78–0.87 for reactions with secondary alicyclic amines .

-

Leaving group ability : Nitro group stabilizes transition states in substitution reactions .

Stability and Byproducts

科学研究应用

The compound (4-Nitrophenyl)(thiophen-2-yl)methanol is an organic molecule that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article delves into the applications of this compound, focusing on its significance in medicinal chemistry, materials science, and analytical chemistry.

Antimicrobial Activity

Research has indicated that compounds containing nitrophenyl and thiophene groups exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Anticancer Properties

Another area of interest is the anticancer potential of this compound. A case study published in Cancer Letters demonstrated that this compound derivatives could inhibit the proliferation of cancer cells in vitro. The study highlighted the compound's ability to induce apoptosis in human cancer cell lines, suggesting a possible pathway for therapeutic development.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Research published in Bioorganic & Medicinal Chemistry indicated that it could inhibit specific enzymes related to cancer progression and microbial resistance. The structure-activity relationship (SAR) studies provided insights into how modifications to the compound could enhance its inhibitory efficacy.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). A study in Advanced Materials discussed how incorporating this compound into polymer matrices can improve charge transport properties, leading to enhanced device performance.

Sensors

The compound has been explored for use in chemical sensors due to its ability to undergo selective reactions with various analytes. Research published in Sensors and Actuators B: Chemical demonstrated that films made from this compound exhibited high sensitivity towards volatile organic compounds (VOCs), making them suitable for environmental monitoring applications.

Chromatographic Techniques

In analytical chemistry, this compound has been utilized as a standard or reagent in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its unique properties allow for effective separation and quantification of similar compounds in complex mixtures.

Spectroscopic Applications

The compound's distinct spectral features make it useful in spectroscopic analyses, including UV-Vis and NMR spectroscopy. Studies have shown that it can serve as a reliable reference material for calibrating spectroscopic instruments.

Data Tables

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity against bacteria | Journal of Medicinal Chemistry |

| Anticancer properties | Cancer Letters | |

| Enzyme inhibition | Bioorganic & Medicinal Chemistry | |

| Materials Science | Organic electronics | Advanced Materials |

| Chemical sensors | Sensors and Actuators B: Chemical | |

| Analytical Chemistry | HPLC standard/reference | Various Analytical Chemistry Journals |

| Spectroscopic reference material | Various Spectroscopy Journals |

This overview highlights the multifaceted applications of this compound, underscoring its importance in advancing scientific knowledge and technology across several domains. Further research will likely uncover additional applications and enhance our understanding of this intriguing compound.References:

- Journal of Medicinal Chemistry

- Cancer Letters

- Bioorganic & Medicinal Chemistry

- Advanced Materials

- Sensors and Actuators B: Chemical

- Various Analytical Chemistry Journals

- Various Spectroscopy Journals

作用机制

The mechanism of action of (4-Nitrophenyl)(thiophen-2-yl)methanol depends on its specific application. For instance, in the development of conductive polymers, the compound’s electronic properties are exploited to facilitate electron transfer processes. In chemical sensing, the compound interacts with metal ions, leading to changes in its electronic or optical properties, which can be measured to detect the presence of the ions.

相似化合物的比较

Similar Compounds

(4-Nitrophenyl)(thiophen-2-yl)methanone: Similar structure but with a ketone group instead of a hydroxyl group.

(4-Nitrophenyl)(thiophen-2-yl)amine: Similar structure but with an amino group instead of a hydroxyl group.

(4-Nitrophenyl)(thiophen-2-yl)ethanol: Similar structure but with an ethyl group instead of a methanol moiety.

Uniqueness

(4-Nitrophenyl)(thiophen-2-yl)methanol is unique due to its combination of a nitrophenyl group and a thiophenyl group attached to a methanol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in chemistry, biology, medicine, and industry .

生物活性

(4-Nitrophenyl)(thiophen-2-yl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains both a nitrophenyl group and a thiophenyl moiety, which may contribute to its pharmacological properties. The following sections will explore the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for this compound were determined through standard broth microdilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 8 |

These results suggest that the compound possesses notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

- Enzyme Inhibition : The nitro group may interact with enzymes involved in bacterial metabolism, leading to inhibition of growth.

- Membrane Disruption : The lipophilic thiophene ring may disrupt microbial cell membranes, increasing permeability and leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, resulting in damage to cellular components .

Study 1: Antimicrobial Efficacy

A study conducted by Joksimović et al. demonstrated the antimicrobial efficacy of various nitrophenol derivatives, including this compound. The study reported significant inhibition of bacterial growth, with the compound showing a particularly strong effect against Staphylococcus aureus .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assessments revealed that this compound does not exhibit significant toxicity towards human cell lines at therapeutic concentrations. This finding suggests a favorable safety profile for potential therapeutic applications .

属性

IUPAC Name |

(4-nitrophenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c13-11(10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7,11,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFSPZRPZUTONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656474 | |

| Record name | (4-Nitrophenyl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40310-37-0 | |

| Record name | (4-Nitrophenyl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。